An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-amine
Introduction
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds form a cornerstone of molecular design. Among these, the 1,5-naphthyridine scaffold is a "privileged" structure, appearing in numerous compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of 6-Methoxy-1,5-naphthyridin-4-amine , a key derivative of this family. Understanding its fundamental physicochemical properties is critical for researchers engaged in drug discovery, as these characteristics directly influence a molecule's behavior, from synthetic handleability to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
This document moves beyond a simple data sheet, offering insights into the causality behind the data, providing robust, self-validating analytical protocols, and grounding all information in established scientific principles. It is designed for the practicing researcher, scientist, and drug development professional who requires a deep and actionable understanding of this molecule.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any compound is to establish its unequivocal identity. 6-Methoxy-1,5-naphthyridin-4-amine is an aromatic heterocyclic compound featuring a fused pyridine ring system (1,5-naphthyridine) substituted with an amino group at the C4 position and a methoxy group at the C6 position.
Core Identifiers
The following table summarizes the key identifiers and basic molecular properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 6-methoxy-1,5-naphthyridin-4-amine | |
| CAS Number | 249889-69-8 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Exact Mass | 175.0746 g/mol | |
| Canonical SMILES | COC1=CC=C2C(=C1)N=CC=C2N | |
| InChI Key | VUHCPMIDSUGHNO-UHFFFAOYSA-N | |
| Physical Form | Solid (Predicted/Commercially Available Form) |
Physicochemical and Pharmacokinetic-Relevant Properties
While structural identifiers are crucial, it is the physicochemical properties that dictate a molecule's utility in a biological system. Direct experimental data for this specific molecule is not widely published; therefore, this section presents a combination of data from analogous structures and high-quality in silico predictions from validated computational models.[3][4][5][6]
Predicted Physicochemical Data
| Parameter | Predicted Value | Significance in Drug Development |
| pKa (Most Basic) | 5.5 ± 0.5 | The primary amino group and pyridine-like nitrogens confer basicity. This pKa suggests the molecule will be partially protonated at physiological pH (7.4), influencing solubility and receptor interaction.[7] |
| logP | 1.2 ± 0.3 | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for oral bioavailability. |
| Aqueous Solubility (logS) | -2.1 ± 0.6 | The predicted low-to-moderate aqueous solubility is typical for planar aromatic systems. Solubility can be significantly enhanced at lower pH due to protonation of the basic centers.[8] |
| Polar Surface Area (PSA) | 65.5 Ų | This PSA value is well within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for cell membrane permeation. |
| Hydrogen Bond Donors | 1 (Amine group) | The primary amine acts as a hydrogen bond donor, crucial for specific interactions with biological targets like enzymes or receptors. |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | The nitrogen atoms in the rings and the methoxy oxygen act as hydrogen bond acceptors, contributing to solubility and target binding. |
| Rotatable Bonds | 1 (Methoxy C-O) | The low number of rotatable bonds indicates a rigid structure, which is often favorable for binding affinity as it reduces the entropic penalty upon binding to a target. |
Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published experimental spectra, this section provides a detailed theoretical analysis of the expected spectroscopic signatures for 6-Methoxy-1,5-naphthyridin-4-amine.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for each of the aromatic, amine, and methoxy protons. The chemical shifts (δ) are reported in ppm relative to TMS.
-
δ 8.0-8.2 ppm (1H, doublet): Aromatic proton at C2, adjacent to a ring nitrogen (N1).
-
δ 7.8-8.0 ppm (1H, doublet): Aromatic proton at C8, adjacent to a ring nitrogen (N5).
-
δ 7.0-7.2 ppm (1H, doublet): Aromatic proton at C7, coupled to the C8 proton.
-
δ 6.5-6.7 ppm (1H, doublet): Aromatic proton at C3, coupled to the C2 proton.
-
δ 5.5-6.5 ppm (2H, broad singlet): Protons of the primary amine (-NH₂). This signal is often broad and its position can vary with solvent and concentration. It will exchange with D₂O.
-
δ 3.9-4.1 ppm (3H, singlet): Protons of the methoxy group (-OCH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
δ 155-165 ppm: C4, C6, and C8a carbons, which are attached to heteroatoms (N or O).
-
δ 140-150 ppm: C2 and C8 carbons.
-
δ 110-130 ppm: C4a and C7 carbons.
-
δ 95-105 ppm: C3 carbon.
-
δ 55-60 ppm: Methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Aromatic Stretch | Naphthyridine Ring |
| 2950-2850 | C-H Aliphatic Stretch | Methoxy Group (-OCH₃) |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1620-1450 | C=C and C=N Ring Stretching | Aromatic Rings |
| 1275-1200 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |
| 1075-1020 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z 175.0746 (for high resolution) or 175 (for low resolution).
-
Nitrogen Rule: The odd nominal molecular weight (175) is consistent with the presence of an odd number of nitrogen atoms (3), as dictated by the nitrogen rule.
-
Key Fragmentation: A characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 160 . Further fragmentation may involve the loss of CO, HCN, or other small molecules from the ring system.
Synthesis & Chemical Reactivity Overview
Understanding the synthetic accessibility and chemical reactivity of a molecule is crucial for its application and further derivatization. The synthesis of 6-Methoxy-1,5-naphthyridin-4-amine can be approached via several established routes for constructing substituted naphthyridines.[9][10]
Plausible Synthetic Pathway
A highly effective and common strategy involves a two-step process starting from a suitable precursor, such as 4-chloro-6-methoxy-1,5-naphthyridine. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr).[11][12][13][14][15]
Caption: A plausible two-stage synthetic route to the target compound.
Causality of Experimental Choices:
-
Gould-Jacobs Reaction: This classical method is highly effective for building the 4-hydroxy-1,5-naphthyridine core from readily available aminopyridines.[1][9][16][17][18] The reaction involves a condensation followed by a high-temperature thermal cyclization.
-
Chlorination: The hydroxyl group at the C4 position is a poor leaving group. Converting it to a chloride with a reagent like phosphoryl chloride (POCl₃) transforms it into an excellent leaving group, activating the position for subsequent nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the naphthyridine ring system facilitates the displacement of the C4-chloride by a nucleophile. Using ammonia or a protected amine source provides a direct route to the desired 4-amino product. This reaction is a cornerstone of pyridine and naphthyridine chemistry.[11][13]
Analytical Workflow for Quality Control
Ensuring the identity and purity of a compound is a non-negotiable aspect of scientific research. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine quality control.
Step-by-Step HPLC-UV Protocol
Objective: To determine the purity of 6-Methoxy-1,5-naphthyridin-4-amine and confirm its identity by retention time.
Materials & Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Reference standard of 6-Methoxy-1,5-naphthyridin-4-amine (>98% purity).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in water.
-
Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines.
-
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 acetonitrile:water. Dilute to a working concentration of ~50 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or wavelength of maximum absorbance).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
System Suitability (Self-Validation):
-
Inject the working standard five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
-
Rationale: This step confirms that the analytical system is performing correctly and generating reliable data before analyzing the unknown sample.
-
-
Analysis: Inject the sample solution.
-
Data Interpretation:
-
Confirm the identity of the main peak by comparing its retention time to that of the reference standard.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Analytical Workflow Diagram
Caption: Workflow for HPLC-UV based quality control analysis.
Conclusion
6-Methoxy-1,5-naphthyridin-4-amine is a well-defined heterocyclic molecule with physicochemical properties that make it an interesting scaffold for further investigation, particularly in drug discovery. Its moderate lipophilicity, predicted aqueous solubility, and multiple points for hydrogen bonding provide a solid foundation for designing molecules with favorable ADME profiles. The synthetic routes are accessible through established organic chemistry reactions, and the compound's identity and purity can be rigorously controlled using standard analytical techniques like HPLC. This guide provides the foundational data and methodologies required for researchers to confidently incorporate this valuable molecule into their research and development programs.
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